Home > Products > Screening Compounds P67594 > 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide
1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide -

1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide

Catalog Number: EVT-5576446
CAS Number:
Molecular Formula: C21H30N6O
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662)

    Compound Description: BMS-214662 is a potent farnesyltransferase (FT) inhibitor with demonstrated preclinical antitumor activity. [] This compound effectively inhibits protein farnesylation and induces apoptosis in human myeloma cell lines. [] It acts by increasing the levels of the BH3-only protein PUMA, inducing conformational changes in Bax and Bak, reducing Mcl-1 levels, and ultimately leading to mitochondrial failure and the release of apoptogenic proteins. []

    Relevance: BMS-214662 shares several key structural features with 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide, including the presence of an imidazole ring connected to a methylene group, a phenylmethyl group, and an amide linkage. Both compounds also belong to the broader category of nitrogen-containing heterocyclic compounds with potential biological activity. The presence of these similar structural features suggests potential shared pharmacological properties between BMS-214662 and 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide. [, ]

[Ru(bpy)2(BPIMBp)PtCl2]2+ (3) and [Ru(phen)2(BPIMBp)PtCl2]2+ (4)

    Compound Description: Compounds 3 and 4 are heteronuclear ruthenium(II)-platinum(II) complexes designed as multi-target molecules for Alzheimer's disease (AD). [] They are synthesized from their mononuclear precursors, [Ru(bpy)2(BPIMBp)]2+ (1) and [Ru(phen)2(BPIMBp)]2+ (2), respectively, where bpy = 2,2′-bipyridine, phen = 1,10-phenanthroline, and BPIMBp = 1,4′-bis[(2-pyridin-2-yl)-1H-imidazol-1-ylmethyl]-1,1′-biphenyl. [] The inclusion of the cis-PtCl2 moiety facilitates the covalent interaction of these complexes with amyloid β (Aβ) peptide. [] These complexes exhibit multiple activities relevant to AD treatment: inhibition of acetylcholinesterase (AChE), inhibition of Aβ aggregation, and protection against Cu-induced oxidative stress and Aβ toxicity in neuronal cells. []

    Relevance: The BPIMBp ligand in compounds 3 and 4 shares structural similarities with 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide, containing both imidazole and pyridine rings linked by methylene groups. Furthermore, both BPIMBp and 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide contain an amide functionality. These structural similarities suggest that 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide might also be capable of coordinating metal ions and potentially possess biological activity relevant to AD. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

    Compound Description: RS4690 is a novel Dishevelled 1 (DVL1) inhibitor, targeting the WNT/β-catenin pathway, which is often dysregulated in cancer. [] RS4690 specifically inhibits the interaction between DVL1 and its receptor Frizzled by targeting their shared PDZ domain. [] The (S)-enantiomer of RS4690 exhibits stronger DVL1 inhibition (EC50 = 0.49 ± 0.11 μM) than the (R)-enantiomer. [] It effectively inhibits the growth of HCT116 colon cancer cells that express wild-type APC (EC50 = 7.1 ± 0.6 μM) and induces reactive oxygen species (ROS) production. []

    Relevance: Although RS4690 belongs to a different chemical class than 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide, both compounds share the presence of a pyridine ring linked to a methylene group and an amide functionality. This structural similarity, coupled with RS4690's anticancer activity, suggests that 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide might also be investigated for potential interactions with targets involved in cancer-related pathways. []

2-(3-(bis(pyridin-2-yl)methyl)amino)propylamino)-acetic acid

    Compound Description: This compound is a ligand designed as a potential radiopharmaceutical. It was synthesized with the intention of coordinating it to the fac-[Re(CO)3] core to create a complex for in vitro testing. []

    Relevance: This ligand system shares structural similarities with 1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide. Both compounds feature a propylamine chain that bridges a pyridine ring and another nitrogen-containing moiety (imidazole in the target compound, acetic acid in the ligand). The shared presence of pyridine, alkyl linkers, and an amide functional group suggests potential similarities in their coordination behavior and possibly biological activity. []

Properties

Product Name

1'-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide

IUPAC Name

1-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Molecular Formula

C21H30N6O

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H30N6O/c28-21(24-13-17-2-1-7-22-12-17)18-3-10-27(11-4-18)20-5-8-26(9-6-20)15-19-14-23-16-25-19/h1-2,7,12,14,16,18,20H,3-6,8-11,13,15H2,(H,23,25)(H,24,28)

InChI Key

GRCCUXASRDUWPG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)CC4=CN=CN4

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)CC4=CN=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.